Direct Red 46
Description
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Properties
CAS No. |
6548-29-4 |
|---|---|
Molecular Formula |
C32H18Cl2N6Na4O12S4 |
Molecular Weight |
969.6 g/mol |
IUPAC Name |
tetrasodium;3-amino-4-[[4-[4-[(2-amino-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H22Cl2N6O12S4.4Na/c33-23-11-15(1-7-25(23)37-39-31-21-5-3-19(53(41,42)43)9-17(21)13-27(29(31)35)55(47,48)49)16-2-8-26(24(34)12-16)38-40-32-22-6-4-20(54(44,45)46)10-18(22)14-28(30(32)36)56(50,51)52;;;;/h1-14H,35-36H2,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4 |
InChI Key |
CVJSWNBRXDCNDI-UHFFFAOYSA-J |
SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)Cl)N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)Cl)N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Other CAS No. |
6548-29-4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Structural Features:
-
Double azo groups : Provide chromophoric properties.
-
Sulfonic acid groups (−SO3Na-\text{SO}_3\text{Na}−SO3Na) : Enhance water solubility and ionic character.
-
Chlorine substituents : Influence electronic properties and stability .
Acid-Base Reactions
This compound exhibits distinct color changes under acidic or alkaline conditions due to protonation/deprotonation of functional groups:
Reductive Degradation
The azo bonds () in this compound are susceptible to reductive cleavage, forming potentially toxic aromatic amines:
Reduction Agents and Products:
-
Sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4Na2S2O4) : Cleaves azo bonds, producing chlorinated amines .
-
Zinc dust (Zn\text{Zn}Zn) : Generates benzidine derivatives, which are carcinogenic .
Oxidative Degradation
Advanced oxidation processes (AOPs) break down the dye into smaller fragments:
Photo-Fenton Reaction:
Under UV//Fe²⁺ conditions:
-
Azo bond cleavage : Forms sulfonated intermediates.
-
Ring-opening : Produces short-chain carboxylic acids (e.g., oxalic acid, formic acid) .
Observed Intermediates (LC-MS Data):
Substitution Reactions
The aromatic rings in this compound undergo electrophilic substitution:
| Reagent | Reaction Type | Product |
|---|---|---|
| Halogens (Cl2\text{Cl}_2Cl2) | Electrophilic substitution | Chlorinated derivatives |
| Nitration (HNO3\text{HNO}_3HNO3) | Nitro-group addition | Nitro-substituted azo compounds |
Photodegradation:
Hydrolysis:
Comparative Reactivity with Similar Dyes
Industrial and Environmental Implications
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